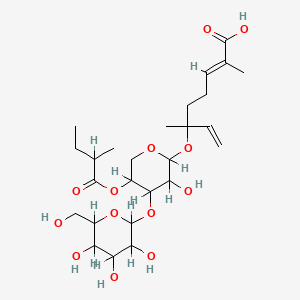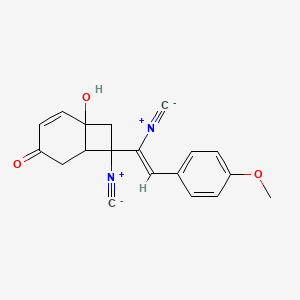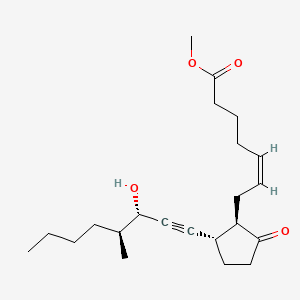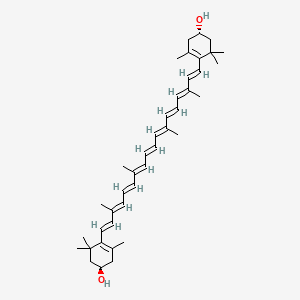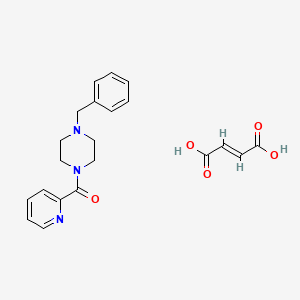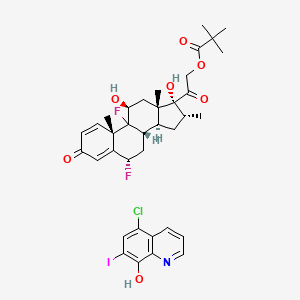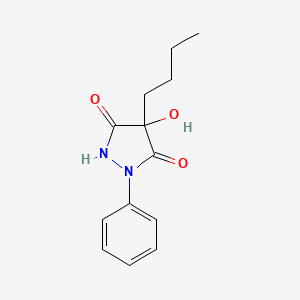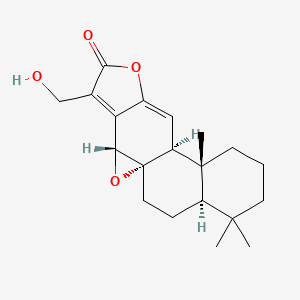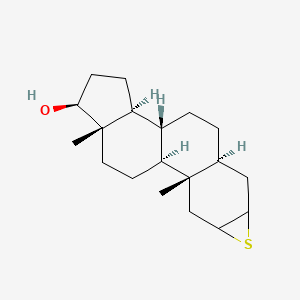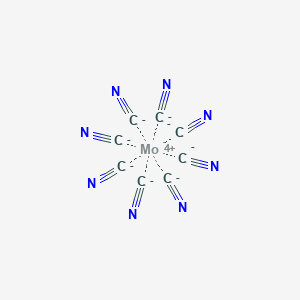
Phytofluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene, also known as phytofluene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene has been primarily detected in blood. Within the cell, cis-7, 7', 8, 8', 11, 12-hexahydro-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
All-trans-phytofluene is the all-trans-isomer of phytofluene. It has a role as a human xenobiotic metabolite and a plant metabolite.
Aplicaciones Científicas De Investigación
Bioavailability and Genetic Associations
Phytofluene, a colorless carotenoid, shows higher bioavailability compared to other carotenoids such as lutein, β-carotene, or lycopene. A study found significant interindividual variability in phytofluene bioavailability, which was correlated with fasting plasma phytofluene concentration. A combination of 14 Single Nucleotide Polymorphisms (SNPs) was identified to explain this variability in a healthy male adult population (Zumaraga et al., 2022).
Bioaccessibility in Different Foods
Research comparing the bioaccessibility of phytoene and phytofluene with other carotenoids found that phytoene and phytofluene had superior bioaccessibility in fruit and vegetable juices. Phytoene was noted as the carotenoid with the highest bioaccessibility, up to 97%, in various dietary sources (Mapelli-Brahm et al., 2017).
Skin Care Applications
A study highlighted the benefits of phytoene and phytofluene for skin care, including skin lightening, anti-inflammatory activity, and protection against UV and oxidative damage (Oppen-Bezalel, 2009).
Safety for Human Use
An investigation into the safety of phytoene- and phytofluene-rich products for human use, including topical application, indicated no significant cytotoxic or genotoxic potential. The study supported the safe use of these products in human topical applications, showing a lack of irritancy or sensitization reactions (Havas et al., 2018).
Agro-Food and Health Implications
Phytoene and phytofluene, as colorless carotenoids, have been identified as major dietary components with potential health-promoting biological actions. Their presence in common foods like tomatoes and their role in sustainable food production highlight their importance in the context of agro-food and health (Meléndez-Martínez & Mapelli-Brahm, 2021).
Involvement in Cancer Research
Phytoene and phytofluene were biosynthesized and radiolabeled for use in prostate cancer cell culture studies, demonstrating their potential in cancer chemoprevention research (Campbell et al., 2006).
Dietary Intake and Health Effects
A comprehensive review of phytoene and phytofluene emphasized their presence in commonly consumed foods and potential involvement in health-promoting biological actions, suggesting the need for revised associations between lycopene intake from tomato products and health to include these colorless carotenoids (Mapelli-Brahm & Meléndez-Martínez, 2021).
Propiedades
Número CAS |
540-05-6 |
|---|---|
Fórmula molecular |
C40H62 |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
(6E,10E,12E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene |
InChI |
InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |
Clave InChI |
OVSVTCFNLSGAMM-OUOOUFEBSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Punto de ebullición |
162.5°C |
Otros números CAS |
540-05-6 |
Descripción física |
Solid |
Sinónimos |
phytofluene phytofluene, (cis)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




